Cas no 351457-33-5 (2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol)

2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is a boronic ester derivative featuring a phenolic hydroxyl group and a sterically hindered dioxaborolane moiety. This compound is valuable in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its stability under ambient conditions and compatibility with diverse reaction conditions. The presence of the methyl substituent adjacent to the boronate group enhances steric protection, improving selectivity in coupling processes. Its phenolic functionality allows for further derivatization, making it a versatile intermediate in pharmaceutical and materials chemistry. The product is typically supplied as a crystalline solid with high purity, ensuring reliable performance in demanding synthetic applications.
2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol structure
351457-33-5 structure
Product Name:2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
CAS No:351457-33-5
MF:C13H19BO3
MW:234.099164247513
MDL:MFCD16994278
CID:4645851
PubChem ID:20580682
Update Time:2025-10-29

2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol Chemical and Physical Properties

Names and Identifiers

    • 2-METHYL-3-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PHENO
    • 2-Methyl-3-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)phenol
    • 2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
    • MDL: MFCD16994278
    • Inchi: 1S/C13H19BO3/c1-9-10(7-6-8-11(9)15)14-16-12(2,3)13(4,5)17-14/h6-8,15H,1-5H3
    • InChI Key: KBNFSHCNVMTCBX-UHFFFAOYSA-N
    • SMILES: C1(O)=CC=CC(B2OC(C)(C)C(C)(C)O2)=C1C

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 1

2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
abcr
AB559298-250 mg
2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol; .
351457-33-5
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€635.10 2023-06-14
abcr
AB559298-500 mg
2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol; .
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abcr
AB559298-250mg
2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol; .
351457-33-5
250mg
€548.10 2025-02-20
abcr
AB559298-500mg
2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol; .
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€759.60 2025-02-20
Enamine
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2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol Suppliers

Amadis Chemical Company Limited
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(CAS:351457-33-5)2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Order Number:A1156213
Stock Status:in Stock
Quantity:1g/250mg/100mg
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 23:32
Price ($):1136.0/435.0/272.0
Email:sales@amadischem.com

Additional information on 2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

Compound CAS No 351457-33-5: 2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

The compound with CAS No 351457-33-5, known as 2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol, is a highly specialized organic compound that has garnered significant attention in the fields of materials science and pharmaceutical research. This compound is notable for its unique structure and versatile applications in modern chemistry.

The molecular structure of 2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol consists of a phenol ring substituted with a methyl group at the 2-position and a tetramethylboronate ester group at the 3-position. This configuration imparts the compound with distinctive electronic and steric properties. Recent studies have highlighted its potential as a building block for advanced materials due to its ability to undergo various cross-coupling reactions under mild conditions.

One of the most promising applications of this compound lies in its use as a precursor for synthesizing biocompatible polymers. Researchers have demonstrated that the tetramethylboronate group can be effectively incorporated into polymer backbones without compromising their mechanical or thermal stability. This makes it an attractive candidate for developing next-generation biomaterials used in tissue engineering and drug delivery systems.

In addition to its role in polymer chemistry, this compound has also been explored in the context of catalytic processes. Recent findings suggest that it can serve as an efficient ligand in transition-metal-catalyzed reactions. Its ability to stabilize metal centers while maintaining high catalytic activity has opened new avenues for asymmetric synthesis and enantioselective transformations.

The synthesis of 2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol typically involves multi-step procedures that combine traditional organic chemistry techniques with modern catalytic methods. A recent study published in the Journal of Organic Chemistry outlines an optimized route utilizing palladium-catalyzed cross-coupling reactions to achieve high yields and excellent stereocontrol.

From an environmental perspective, this compound has been evaluated for its biodegradability and eco-friendliness. Preliminary toxicity studies indicate that it exhibits low acute toxicity to aquatic organisms under standard testing conditions. These findings are particularly relevant given the increasing emphasis on sustainable chemistry practices across various industries.

In conclusion, CAS No 351457-33-5, or 2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yli)phenol, represents a cutting-edge compound with diverse applications in contemporary chemical research. Its unique properties and versatile reactivity make it an invaluable tool for scientists striving to develop innovative materials and processes that meet the challenges of the 21st century.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:351457-33-5)2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
A1156213
Purity:99%/99%/99%
Quantity:1g/250mg/100mg
Price ($):1136.0/435.0/272.0
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